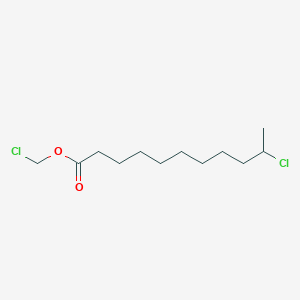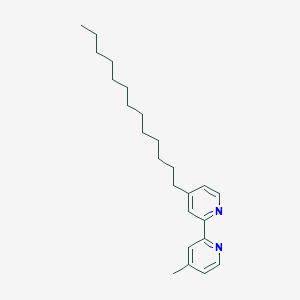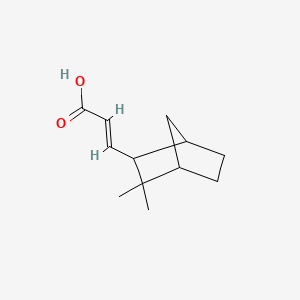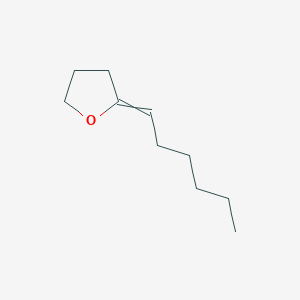![molecular formula C14H24N2O3 B14415874 1,1'-[Oxybis(methylene)]di(azepan-2-one) CAS No. 83167-39-9](/img/structure/B14415874.png)
1,1'-[Oxybis(methylene)]di(azepan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxybis(methylene)]di(azepan-2-one) is a compound of significant interest in various scientific fields It is characterized by its unique structure, which includes an oxygen atom bridging two azepan-2-one units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxybis(methylene)]di(azepan-2-one) typically involves the reaction of azepan-2-one with formaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Oxybis(methylene)]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions can occur at the azepan-2-one units, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to a variety of substituted azepan-2-one derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Oxybis(methylene)]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxybis(methylene)]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 1,1’-[Oxybis(methylene)]dicyclopentane
- Benzene, 1,1’-[oxybis(methylene)]bis-
Comparison: 1,1’-[Oxybis(methylene)]di(azepan-2-one) is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and applications. For instance, while 1,1’-[Oxybis(methylene)]dicyclopentane is used in different industrial applications, 1,1’-[Oxybis(methylene)]di(azepan-2-one) is more relevant in biological and medicinal research.
Propiedades
Número CAS |
83167-39-9 |
|---|---|
Fórmula molecular |
C14H24N2O3 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
1-[(2-oxoazepan-1-yl)methoxymethyl]azepan-2-one |
InChI |
InChI=1S/C14H24N2O3/c17-13-7-3-1-5-9-15(13)11-19-12-16-10-6-2-4-8-14(16)18/h1-12H2 |
Clave InChI |
SFWFTWRCCZLTMO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)COCN2CCCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
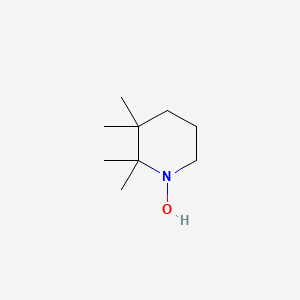
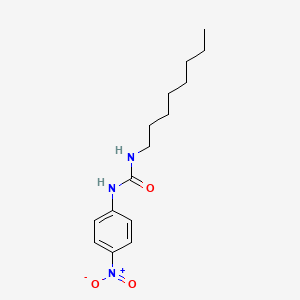
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
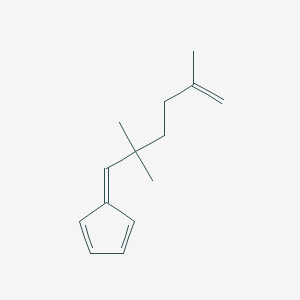
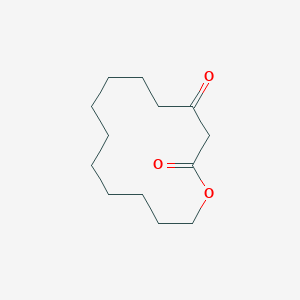
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
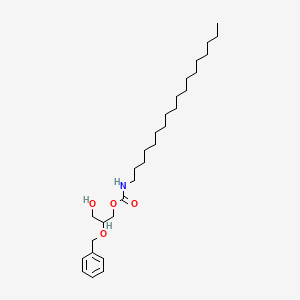
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
